SH5-07
Overview
Description
SH5-07 is a hydroxamic acid-based inhibitor of the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth and differentiation, immune responses, and tumorigenesis. This compound has shown significant potential in inhibiting STAT3 activity, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
SH5-07 is a robust hydroxamic acid-based inhibitor that primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a critical component of many cellular signaling pathways and plays a significant role in promoting cell growth and differentiation .
Mode of Action
This compound interacts with STAT3 by binding to it, disrupting its association with the growth factor receptor, and thereby inhibiting STAT3 phosphorylation . This interaction preferentially inhibits STAT3:STAT3 DNA-binding activity, ahead of inhibiting STAT1:STAT3 activity, with minimal effects on STAT1:STAT1 activity . The compound’s interaction with STAT3 has been defined through nuclear magnetic resonance analysis of STAT3-inhibitor complexes, which showed interactions with the SH2 and DNA-binding domains of STAT3 .
Biochemical Pathways
The inhibition of STAT3 by this compound affects various biochemical pathways. It blocks STAT3-dependent gene transcription along with the expression of several known STAT3-regulated genes such as Bcl-2, Bcl-xL, Mcl-1, cyclin D1, c-Myc, and survivin . These genes are involved in various cellular processes including cell cycle regulation, apoptosis, and cell survival .
Biochemical Analysis
Biochemical Properties
SH5-07 interacts with the STAT3 protein, a critical component of many cellular signaling pathways . It inhibits STAT3 activity in a dose-dependent manner, with an IC50 value of 3.9±0.6 μM in in vitro assays . This compound preferentially inhibits STAT3:STAT3 DNA-binding activity, ahead of inhibiting STAT1:STAT3 activity, with minimal effects on STAT1:STAT1 activity .
Cellular Effects
This compound has been shown to have cytotoxic effects on various types of cancer cells, including chronic myeloid leukemia (CML) cells and glioblastoma cancer stem cells . It influences cell function by inhibiting the DNA-binding activity of STAT3, thereby disrupting the expression of STAT3-regulated genes .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to STAT3 and disrupting its association with growth factor receptors . This prevents the phosphorylation of STAT3 and inhibits its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce long-term antitumor cell effects against malignant cells harboring constitutively-active STAT3 .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth when administered at doses of 3 and 5 mg/kg .
Metabolic Pathways
Given its role as a STAT3 inhibitor, it likely interacts with enzymes and cofactors involved in STAT3 signaling pathways .
Transport and Distribution
Given its molecular mechanism of action, it likely interacts with cellular transporters or binding proteins involved in STAT3 signaling .
Subcellular Localization
Given its molecular mechanism of action, it likely localizes to areas of the cell where STAT3 is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
SH5-07 is synthesized as a hydroxamic acid analog of BP-1-102. The synthesis involves the reaction of a hydroxamic acid derivative with a benzoic acid derivative under specific conditions. The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
SH5-07 primarily undergoes inhibition reactions where it binds to the STAT3 protein, disrupting its activity. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include hydroxamic acid derivatives, benzoic acid derivatives, and solvents like DMSO. The reaction conditions typically involve controlled temperatures and may require the use of catalysts to enhance the reaction rate .
Major Products Formed
The major product formed from the synthesis of this compound is the hydroxamic acid-based STAT3 inhibitor itself. The reaction is designed to yield this compound with minimal by-products, ensuring high purity and efficacy .
Scientific Research Applications
Cancer Research: SH5-07 has shown significant antitumor activity in vitro and in vivo against human glioma, breast cancer, and prostate cancer models. .
Cell Signaling Studies: this compound is used to study the role of STAT3 in cell signaling pathways.
Drug Development: this compound serves as a lead compound for the development of new STAT3 inhibitors with improved pharmacological properties.
Comparison with Similar Compounds
SH5-07 is compared with other STAT3 inhibitors such as SH4-54 and BP-1-102:
Properties
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSUYVALAOXFGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F5N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105537 | |
Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456632-41-9 | |
Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of SH5-07?
A1: this compound functions as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It achieves this by directly binding to STAT3, disrupting its DNA-binding activity, and consequently hindering its transcriptional activity. [, ] This inhibition leads to downstream effects such as the downregulation of proteins involved in cell survival (Bcl-2, Bcl-xL, Mcl-1, survivin), cell cycle progression (cyclin D1), and oncogenesis (c-Myc). []
Q2: How selective is this compound for STAT3 compared to other STAT family members?
A2: this compound demonstrates notable selectivity for STAT3 over other STAT family members. Studies have shown that this compound does not significantly affect the DNA-binding activities of STAT1 and STAT5, indicating its preferential targeting of STAT3. [, ]
Q3: What is the impact of this compound on cancer cell behavior in vitro?
A3: In vitro studies utilizing various cancer cell lines, including glioma, breast, and prostate cancer cells, have demonstrated the anticancer potential of this compound. The compound effectively inhibits the proliferation, viability, anchorage-dependent and independent growth, migration, and invasion of these cancer cells, particularly those exhibiting constitutive STAT3 activity. [, , ]
Q4: Has this compound shown efficacy in in vivo models of cancer?
A4: Yes, this compound has exhibited promising anticancer effects in vivo. Oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of both glioma and breast cancer. [, , ]
Q5: Which structural features of this compound are important for its STAT3 inhibitory activity?
A5: this compound is a benzohydroxamic acid-based molecule. Structure-activity relationship (SAR) studies have revealed key structural features crucial for its STAT3 inhibitory activity. Modifications to the pentafluorobenzene or cyclohexylbenzene moieties, or replacing the benzene ring of the benzohydroxamic acid with heterocyclic rings, generally decrease potency. [] Interestingly, analogues incorporating an alanine or (R)-configured proline linker exhibited improved inhibitory activity and selectivity against STAT3. []
Q6: Have there been efforts to improve the drug-like properties of this compound?
A6: Yes, researchers have explored modifications to the structure of this compound to enhance its drug-like properties. For instance, a proline-based analogue incorporating a tetrahydropyranyl ring instead of the cyclohexyl group (compound 5h in []) showed improved permeability. [] These efforts aim to optimize pharmacokinetic parameters and potency for potential clinical development.
Q7: Are there any 3D models being used to study this compound's effect on bladder cancer?
A7: Yes, researchers are utilizing 3D spheroid and organoid models to study the effects of this compound on bladder cancer. These models better mimic the in vivo tumor microenvironment compared to traditional monolayer cultures, potentially providing more accurate insights into drug response. Studies using these models have shown that this compound effectively reduces spheroid size, decreases ATP levels, induces cell death, and suppresses STAT3 activation in bladder cancer cells. [, ]
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